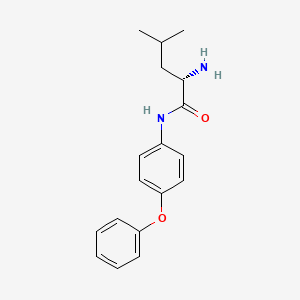

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide

Description

(2S)-2-Amino-4-methyl-N-(4-phenoxyphenyl)pentanamide is a chiral amino acid derivative characterized by a leucine backbone (2S-configuration) and an N-substituted 4-phenoxyphenyl group. The compound’s structure includes:

- A 2-amino-4-methylpentanamide core (derived from L-leucine).

- A 4-phenoxyphenyl substituent on the amide nitrogen, introducing aromaticity and hydrophobicity.

This compound is part of a broader class of amides studied for applications in medicinal chemistry, enzyme substrates, and pharmacological probes. Its structural features influence solubility, bioavailability, and target binding, making it a focal point for comparisons with analogs.

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)12-17(19)18(21)20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,13,17H,12,19H2,1-2H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSPMSPHSCYSRY-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide, also known as a ketoamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer treatment and proteasome inhibition. This article reviews the compound's biological activity, structural modifications, and related case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxyphenyl moiety. This configuration is crucial for its biological activity. The IUPAC name reflects its stereochemistry and functional groups:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O2

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the SAR of this compound and its derivatives. Modifications to the phenyl group and other substituents have been explored to enhance potency and selectivity.

Key Findings:

- Substituent Effects : Variations at the para position of the phenyl group significantly affect inhibitory potency against proteasome activity.

- Head Group Modifications : Compounds with different substituents at the head group demonstrated varying levels of activity, indicating that structural optimization can lead to improved biological efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited potent cytotoxic effects against MV4-11 leukemia cells, with higher activity compared to other ketoamide derivatives .

- Proteasome Inhibition Assays : In vitro assays confirmed that this compound effectively inhibited chymotrypsin-like activity in a concentration-dependent manner, with IC50 values indicating strong potency .

Table 2: IC50 Values for Proteasome Inhibition

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromatic vs. Heterocyclic Substituents: The 4-phenoxyphenyl group in the target compound provides bulkiness and moderate hydrophobicity, favoring interactions with hydrophobic protein pockets. In contrast, the 2-thiazolyl group () introduces polarity and hydrogen-bonding capacity. The 7-coumarinyl substituent () adds fluorescence, enabling real-time monitoring of enzymatic cleavage.

- Electron-Donating vs. The 4-nitrophenyl group () is strongly electron-withdrawing, making it suitable for UV/Vis-based assays but less ideal for in vivo applications due to reactivity.

Pharmacological and Biochemical Implications

- Enzyme Substrates: Coumarin- and naphthyl-substituted analogs () are widely used as fluorogenic/colorimetric substrates for aminopeptidases. The target compound lacks such tags, suggesting non-fluorescent applications (e.g., inhibition). The nitro derivative () is a protease substrate due to its chromogenic properties.

Binding Affinity and Selectivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.